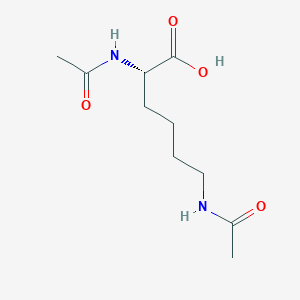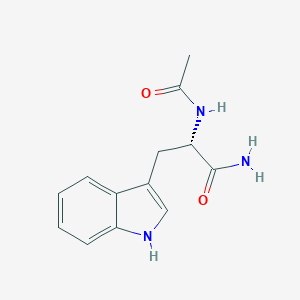
Acetyl-Cys(dodecyl) chloromethyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethyl ketone used primarily in proteomics research. It is known for its effectiveness against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . The compound has the molecular formula C18H34ClNO2S and a molecular weight of 363.99 .
作用机制
Target of Action
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines
Result of Action
The primary result of the action of this compound is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.
生化分析
Cellular Effects
Acetyl-Cys(dodecyl) chloromethyl ketone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and degradation .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
准备方法
The synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone involves several steps, typically starting with the preparation of the dodecyl cysteine derivative. This is followed by acetylation and chloromethylation reactions under controlled conditions. The industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
化学反应分析
Acetyl-Cys(dodecyl) chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Acetyl-Cys(dodecyl) chloromethyl ketone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in proteomics research, where it is used to study protein interactions and functions. The compound’s cytotoxic properties make it valuable in cancer research, especially in studying acute lymphoblastic leukemia cell lines . Additionally, it is used in the development of new therapeutic agents and in various biochemical assays .
相似化合物的比较
Acetyl-Cys(dodecyl) chloromethyl ketone is unique due to its specific structure and potent cytotoxic properties. Similar compounds include:
Acetyl-Cys(ethyl) chloromethyl ketone: A shorter-chain analog with similar cytotoxic properties but different solubility and reactivity profiles.
Acetyl-Cys(hexyl) chloromethyl ketone: A medium-chain analog with intermediate properties between the ethyl and dodecyl derivatives.
Acetyl-Cys(octyl) chloromethyl ketone: Another analog with a longer chain, offering different pharmacokinetic and pharmacodynamic properties. These compounds share similar mechanisms of action but differ in their physical and chemical properties, affecting their applications and effectiveness in various research contexts.
属性
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253589-60-5 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














